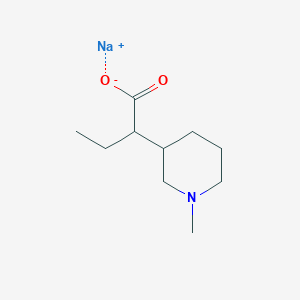![molecular formula C9H24Cl3N3O B13507132 2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride is a chemical compound with the molecular formula C9H23Cl3N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-Methylpiperazin-1-yl)ethan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the trihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H24Cl3N3O |
|---|---|
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]ethanamine;trihydrochloride |
InChI |
InChI=1S/C9H21N3O.3ClH/c1-11-3-5-12(6-4-11)7-9-13-8-2-10;;;/h2-10H2,1H3;3*1H |
InChI-Schlüssel |
XMNHLLUKSBTYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCOCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)

![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)


![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)




